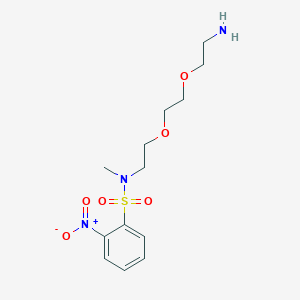
3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester
Vue d'ensemble
Description
Boronic acids and their esters are commonly used in organic synthesis . They are generally stable and easy to handle, making them important to organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of a novel guanidine derivative was confirmed by IR, 1H-, 13C-NMR spectroscopic data, as well as mass spectrometry, and elementary analysis .Chemical Reactions Analysis
Boronic acids and their esters can undergo various reactions. For example, they can undergo functionalizing deboronation . Protodeboronation of alkyl boronic esters is also possible .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, phenylboronic acid is a white powder, soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Drug Design and Delivery
Boronic acids and their esters, including “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used to treat cancer. In this therapy, a boron-carrier drug is administered to the patient, which selectively accumulates in the tumor cells. The tumor is then irradiated with neutrons, which are captured by the boron atoms, leading to the emission of high-energy alpha particles that kill the cancer cells .
Hydrolysis Studies
Boronic esters, including “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester”, are only marginally stable in water . Therefore, they can be used in studies to understand the kinetics of hydrolysis, especially at physiological pH . This knowledge is crucial when considering these compounds for pharmacological purposes .
Protodeboronation
Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This process is not well developed for boronic esters . Therefore, “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester” could be used in research to develop new methods for the protodeboronation of boronic esters .
Anti-Markovnikov Hydromethylation
Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could be another potential application of “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester” in research .
Synthesis of Complex Molecules
The protodeboronation of boronic esters has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B . Therefore, “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester” could potentially be used in the synthesis of other complex molecules .
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the context in which it is used. For example, a third mechanism for nucleophilic substitution has been proposed, characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Safety and hazards associated with a compound depend on its structure and properties. For example, phenylboronic acid has a hazard statement of H302 and precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZRNVDOCSWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265732 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134776-52-5 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134776-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

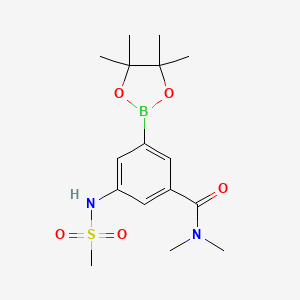


![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)
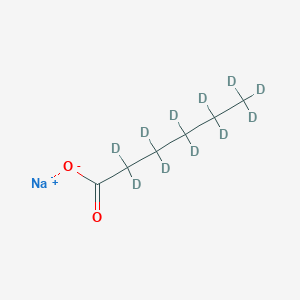

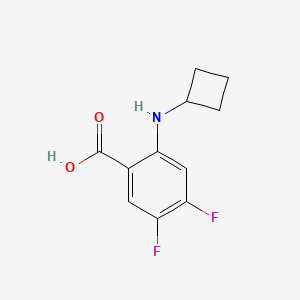

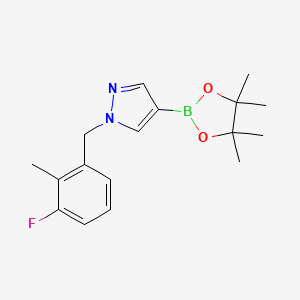
![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
